molecular formula C4H5N3O2 B594943 4-(Methylamino)-1H-imidazole-2,5-dione CAS No. 138524-03-5

4-(Methylamino)-1H-imidazole-2,5-dione

Cat. No.: B594943
CAS No.: 138524-03-5
M. Wt: 127.103
InChI Key: ZCBZXUOWTZIRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)-1H-imidazole-2,5-dione is a chemical compound with the molecular formula C4H5N3O2 and a molecular weight of 127.10 g/mol . This imidazole-2,5-dione derivative is provided for research purposes. The imidazole core is a privileged structure in medicinal chemistry and is found in a wide range of biologically active molecules and approved drugs . Researchers are exploring imidazole derivatives for various applications, including the development of new antibacterial agents to combat the growing threat of antibiotic-resistant bacteria . Some related imidazole-based molecular hybrids have also been investigated for their potential as DNA intercalators and topoisomerase II inhibitors in anticancer research . As a building block, this compound offers researchers a versatile scaffold for the synthesis of novel compounds in drug discovery and development programs. This product is intended for use by qualified laboratory professionals only. Precautionary Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

138524-03-5

Molecular Formula

C4H5N3O2

Molecular Weight

127.103

IUPAC Name

5-(methylamino)imidazole-2,4-dione

InChI

InChI=1S/C4H5N3O2/c1-5-2-3(8)7-4(9)6-2/h1H3,(H2,5,6,7,8,9)

InChI Key

ZCBZXUOWTZIRFK-UHFFFAOYSA-N

SMILES

CNC1=NC(=O)NC1=O

Synonyms

1H-Imidazole-2,5-dione,4-(methylamino)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differentiation

  • 4-(Methylamino)-1H-imidazole-2,5-dione Substituents: Methylamino at C4; dione groups at C2 and C3. Key applications: Explored as NS4A peptidomimetics for antiviral research .
  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()

    • Substituents: Chloromethylphenyl at C4; methyl groups at C1 and C2; nitro at C4.
    • Key applications: Intermediate in synthesizing halogenated imidazoles for drug discovery.
  • [3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] () Substituents: Two diphenylimidazole moieties linked to a triazole core. Key applications: Potential ligand for coordination chemistry or bioactive molecule development.
  • 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole ()

    • Substituents: Dimethoxyphenyl at C1; phenyl at C2; methyl at C4 and C5.
    • Key applications: Chemosensor for transition metal ions (e.g., Ir$^{3+}$) .

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